Cas no 13487-46-2 (Arachidonyl alcohol)

Arachidonyl alcohol structure
Arachidonyl alcohol structure
商品名:Arachidonyl alcohol
CAS番号:13487-46-2
MF:C20H34O
メガワット:290.48336
CID:119660
PubChem ID:10891603

Arachidonyl alcohol 化学的及び物理的性質

名前と識別子

    • 5,8,11,14-Eicosatetraen-1-ol,(5Z,8Z,11Z,14Z)-
    • (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-1-ol
    • ARACHIDONYL ALCOHOL APPROX 99
    • arachidonyl alcohol
    • arachidonyl alcohol approx 99%
    • (5Z,8Z,11Z,14Z)-icosatetraen-1-ol
    • CHEBI:77577
    • (5Z,8Z,11Z,14Z)-1-icosatetraenol
    • NYBCZSBDKXGAGM-DOFZRALJSA-N
    • 13487-46-2
    • (5Z,8Z,11Z,14Z)-eicosa-5,8,11,14-tetraen-1-ol
    • all-cis-icosa-5,8,11,14-tetraen-1-ol
    • Q27147187
    • HY-135801
    • SCHEMBL309118
    • CS-0114199
    • DTXSID30447409
    • AKOS040744174
    • MS-24150
    • all-cis-eicosa-5,8,11,14-tetraen-1-ol
    • 5(Z),8(Z),11(Z),14(Z)-Eicosatetraenol
    • (5Z,8Z,11Z,14Z)-eicosatetraen-1-ol
    • 5Z,8Z,11Z,14Z-eicosatetraen-1-ol
    • DTXCID80398230
    • G12141
    • DA-71013
    • Arachidonyl alcohol
    • インチ: InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3/b7-6-,10-9-,13-12-,16-15-
    • InChIKey: NYBCZSBDKXGAGM-DOFZRALJSA-N
    • ほほえんだ: OCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

計算された属性

  • せいみつぶんしりょう: 290.26112
  • どういたいしつりょう: 290.260965704g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 21
  • 回転可能化学結合数: 14
  • 複雑さ: 297
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 4
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.5
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • PSA: 20.23

Arachidonyl alcohol セキュリティ情報

  • WGKドイツ:3
  • ちょぞうじょうけん:−20°C

Arachidonyl alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-135801-100mg
Arachidonyl alcohol
13487-46-2 ≥98.0%
100mg
¥3700 2024-04-20
MedChemExpress
HY-135801-50mg
Arachidonyl alcohol
13487-46-2 ≥98.0%
50mg
¥2300 2024-04-20
1PlusChem
1P00A4LP-250mg
ARACHIDONYL ALCOHOL APPROX 99
13487-46-2 95%
250mg
$2193.00 2025-02-25
MedChemExpress
HY-135801-5mg
Arachidonyl alcohol
13487-46-2 ≥98.0%
5mg
¥433 2024-04-20
1PlusChem
1P00A4LP-100mg
ARACHIDONYL ALCOHOL APPROX 99
13487-46-2 95%
100mg
$1277.00 2025-02-25
Larodan
40-2004-9-100mg
5(Z),​8(Z),​11(Z),​14(Z)-​Eicosatetraenol
13487-46-2 >99%
100mg
€81.00 2025-03-07
A2B Chem LLC
AE71725-10mg
ARACHIDONYL ALCOHOL APPROX 99
13487-46-2 ≥98%
10mg
$29.00 2024-04-20
1PlusChem
1P00A4LP-10mg
ARACHIDONYL ALCOHOL APPROX 99
13487-46-2 ≥98%
10mg
$28.00 2025-03-29
MedChemExpress
HY-135801-10mg
Arachidonyl alcohol
13487-46-2 ≥98.0%
10mg
¥650 2024-04-20
A2B Chem LLC
AE71725-50mg
ARACHIDONYL ALCOHOL APPROX 99
13487-46-2 ≥98%
50mg
$131.00 2024-04-20

Arachidonyl alcohol 関連文献

Arachidonyl alcoholに関する追加情報

5,8,11,14-Eicosatetraen-1-ol,(5Z,8Z,11Z,14Z) and its Significance in Modern Chemical Biology

5,8,11,14-Eicosatetraen-1-ol, specifically the (5Z,8Z,11Z,14Z)-isomer with the CAS number 13487-46-2, represents a compound of considerable interest in the field of chemical biology. This polyunsaturated alcohol is a derivative of eicosane and has garnered attention due to its unique structural properties and potential biological activities. The presence of multiple double bonds in its carbon chain imparts distinct chemical reactivity and biological interactions, making it a subject of extensive research in various therapeutic and biochemical contexts.

The compound's molecular structure is characterized by a linear chain of 20 carbon atoms with four double bonds positioned at specific locations. The (5Z,8Z,11Z,14Z)-configuration indicates the geometric arrangement of these double bonds, which significantly influences its physical and chemical properties. This specific isomer is particularly studied for its role in lipid signaling pathways and its potential applications in modulating inflammatory responses.

In recent years, research on 5,8,11,14-Eicosatetraen-1-ol has been driven by its resemblance to natural fatty acids that are known to play crucial roles in cell signaling. Studies have suggested that this compound may interact with various receptors and enzymes involved in metabolic and inflammatory processes. The polyunsaturated nature of the molecule allows it to participate in reactions such as oxidation and reduction, which are pivotal in many biological pathways.

One of the most compelling areas of research involves the potential anti-inflammatory properties of 5,8,11,14-Eicosatetraen-1-ol. In vitro studies have demonstrated that this compound can modulate the activity of enzymes such as lipoxygenases and cyclooxygenases, which are key players in the production of inflammatory mediators. By inhibiting these enzymes, the compound may help reduce inflammation and related symptoms associated with various chronic diseases.

Furthermore, the compound has shown promise in preclinical models as a potential therapeutic agent for cardiovascular diseases. The ability of 5,8,11,14-Eicosatetraen-1-ol to interact with lipid membranes and alter their fluidity has been explored as a mechanism for improving endothelial function. This interaction could potentially lead to better blood flow regulation and reduced risk of thrombus formation.

The synthesis and characterization of 5,8,11,14-Eicosatetraen-1-ol, (5Z,8Z,11Z,14Z)-isomer (CAS no. 13487-46-2), have been refined through advanced organic synthesis techniques. Researchers have developed efficient methods for producing this isomer with high purity using stereoselective reactions. These advancements have enabled more detailed studies on its biological activities and have paved the way for its incorporation into drug development pipelines.

In the realm of drug discovery, 5,8,11,14-Eicosatetraen-1-ol serves as a valuable scaffold for designing novel therapeutic agents. Its structural features allow for modifications that can enhance specific biological interactions while minimizing side effects. For instance, derivatives of this compound have been investigated for their potential role in treating neurodegenerative disorders by targeting pathways associated with oxidative stress and inflammation.

The compound's role in cellular signaling also makes it an attractive candidate for studying mechanisms related to aging and age-related diseases. Research has indicated that alterations in lipid composition within cell membranes can affect cellular aging processes. By modulating these lipids through compounds like 5,8,11,14-Eicosatetraen-1-ol, scientists aim to uncover new strategies for promoting healthy aging.

Recent studies have also explored the potential applications of 5,8,11,14-Eicosatetraen-1-ol in cancer research. The ability of this compound to influence lipid metabolism has led to investigations into its effects on tumor cell growth and survival. Preclinical trials have shown promising results in reducing tumor proliferation by targeting specific lipid signaling pathways that are dysregulated in cancer cells.

The industrial significance of 5,8,11,14-Eicosatetraen - 1 - ol, (5 Z, 8 Z, 11 Z, 14 Z) - isomer (CAS no. 13487 - 46 - 2) extends beyond academic research into practical applications. Its use as an intermediate in synthesizing more complex molecules has been exploited in pharmaceutical manufacturing. Additionally, the compound's stability under various conditions makes it suitable for formulation into drug delivery systems, enhancing bioavailability and therapeutic efficacy.

Future directions in research on 5,8,11,14-Eicosatetraen - 1 - ol include exploring its interactions with other bioactive molecules and developing novel delivery systems for optimal therapeutic use。 Advances in computational chemistry are also expected to aid in understanding its mechanisms of action at a molecular level, further refining its potential as a therapeutic agent.

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Amadis Chemical Company Limited
(CAS:13487-46-2)Arachidonyl alcohol
A1011637
清らかである:99%/99%/99%
はかる:250mg/100mg/50mg
価格 ($):878.0/464.0/288.0